2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a pyrimidine-based acetamide derivative featuring a 2,4,6-trimethylphenyl (mesityl) group and a piperidin-1-yl-substituted pyrimidine core. The compound’s structure is characterized by an ether linkage between the pyrimidine ring and the acetamide moiety, distinguishing it from sulfonyl or chloro-substituted analogs.
Properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-10-15(2)20(16(3)11-14)23-18(26)13-27-19-12-17(4)22-21(24-19)25-8-6-5-7-9-25/h10-12H,5-9,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEMVRRVYBFSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide , also known as N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows for various interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring connected to a piperidine moiety and an acetophenone derivative. This arrangement suggests potential lipophilicity and bioavailability, which are crucial for drug development. The molecular formula is , with a molecular weight of 354.45 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Preliminary studies have shown that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential use in treating inflammatory diseases.
- Anticancer Properties : The compound's interaction with specific molecular targets may lead to the modulation of cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines.
- Antimicrobial Activity : The presence of the piperidine group is thought to enhance the compound's ability to interact with microbial membranes, leading to antimicrobial effects against various pathogens.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : The compound could act as a modulator for receptors related to pain and inflammation, potentially leading to analgesic effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with anti-inflammatory properties |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to complex derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The target compound shares structural motifs with several N-(2,4,6-trimethylphenyl)acetamide derivatives and pyrimidine-based analogs. Key comparisons include:
Key Observations:
- Linkage Type: The target compound’s ether (-O-) linkage contrasts with sulfonyl (-SO2-) or thioether (-S-) groups in analogs.
- Piperidine Conformation : The piperidin-1-yl group in the target compound adopts a chair conformation, similar to the sulfonamide analog in , which stabilizes the pyrimidine ring via weak π-stacking (centroid distance ~3.766 Å).
Physicochemical and Functional Differences
- Hydrogen Bonding : Unlike the sulfonamide analog , which forms N–H⋯O hydrogen-bonded dimers, the target compound’s acetamide group may engage in weaker N–H⋯O interactions, reducing crystal stability.
- Solubility : The chloro-substituted analog (L868-0951) likely has lower aqueous solubility than the target compound due to increased hydrophobicity.
- Thermal Stability : The mesityl group in the target compound may enhance thermal stability compared to TMPA derivatives, which lack bulky aromatic substituents .
Research Findings and Implications
- Crystallographic Trends : Substitution at the pyrimidine 4-position (e.g., -O- vs. -S-) significantly alters molecular packing. Sulfonyl groups promote stronger hydrogen bonding, while ether linkages prioritize π-stacking .
- Biological Relevance : While biological data are unavailable, structural analogs with chloro or sulfonyl groups show varied bioactivity profiles, suggesting the target compound’s mesityl group could modulate receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
